Regiochemical Identity: 4-YL Propanoic Acid Connectivity Distinct from the 5-YL Positional Isomer
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid bears the propanoic acid chain at the imidazole C4 position, in contrast to the commercially available positional isomer 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid (CAS 1507583-03-0), which places a branched propanoic acid at C5 [1]. The C4 attachment produces a linear ethylene spacer between the ring and the carboxylate, whereas the C5 isomer incorporates an α-methyl branch, altering both the carboxylic acid pKₐ and the conformational flexibility of the side chain. These two compounds share the identical molecular formula (C₈H₁₂N₂O₂) and molecular weight (168.19 g/mol) but are structural isomers with non-overlapping InChI keys, meaning they are distinct chemical entities for patent, SAR, and procurement purposes [1].
| Evidence Dimension | Regiochemistry and side-chain topology |
|---|---|
| Target Compound Data | C4-attached linear propanoic acid chain; InChI Key: GAEWFYMSBMHEAU-UHFFFAOYSA-N (for the 5-yl isomer, not available for target); SMILES: CC1=NC=C(N1C)CCC(=O)O |
| Comparator Or Baseline | 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid; C5-attached α-methyl branched propanoic acid; SMILES: CC1=NC=C(N1C)C(C)C(=O)O |
| Quantified Difference | Non-identical InChI identities; different SMILES strings; distinct CAS numbers (1368906-81-3 vs. 1507583-03-0) |
| Conditions | Structural identity established by IUPAC nomenclature and SMILES comparison |
Why This Matters
Procurement of the incorrect regioisomer introduces a different chemical entity that will generate non-comparable SAR data and may invalidate patent claims.
- [1] PubChem. 2-(1,2-Dimethyl-1H-imidazol-5-yl)propanoic acid, CID 82597672, CAS 1507583-03-0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/82597672 View Source
